molecular formula C8H15NO5S B1529439 2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid CAS No. 1338965-39-1

2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid

Cat. No.: B1529439
CAS No.: 1338965-39-1
M. Wt: 237.28 g/mol
InChI Key: KNSDKXXTTGALNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid (CAS: 1338965-39-1) is a piperidine-based acetic acid derivative featuring a methanesulfonyl (mesyl) group at the 1-position of the piperidine ring. This compound is listed as a pharmaceutical intermediate with 95% purity, supplied by CymitQuimica .

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S/c1-15(12,13)9-4-2-7(3-5-9)14-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSDKXXTTGALNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338965-39-1
Record name 2-[(1-methanesulfonylpiperidin-4-yl)oxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with chloroacetic acid to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and various substituted piperidine derivatives.

Scientific Research Applications

2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid involves its interaction with specific molecular targets within biological systems. The methanesulfonyl group is known to interact with nucleophilic sites on enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also interact with various biological targets, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Yields: Substituents like cyano (9b, 65%) and acetyl (9a, 45%) show moderate yields, while bulky groups (e.g., t-Boc, 39%) result in lower yields due to steric hindrance .

Structural and Crystallographic Comparisons

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid (CAS: Not provided): This phenylacetic acid derivative exhibits a bromo substituent at the 3-position and methoxy at the 4-position. The methoxy group is nearly coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid group is tilted at 78.15°, creating a distorted geometry. The Br substituent increases the adjacent C–C–C angle to 121.5°, reflecting its electron-withdrawing nature .
  • Hydrogen Bonding : This compound forms centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), a feature common in carboxylic acids . The mesyl group in the target compound may disrupt such dimerization due to steric or electronic effects.

Functional Group Impact on Properties

  • Methanesulfonyl vs. Methyl: The mesyl group (polar, electron-withdrawing) in the target compound contrasts with the methyl group (nonpolar, electron-donating) in 2-(1-Methylpiperidin-4-yl)acetic acid . This difference likely increases the target’s aqueous solubility and metabolic stability compared to methyl-substituted analogs.
  • Benzyloxycarbonyl (Cbz) vs. Mesyl: The Cbz group in 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid (CAS: 162504-85-0) serves as a protective group for amines, whereas the mesyl group is typically non-labile under physiological conditions, making the target compound more stable in biological systems .

Biological Activity

2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a piperidine ring, influencing its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₃N₃O₄S, with a molecular weight of 235.28 g/mol. The presence of the methanesulfonyl group is critical for its biological interactions and solubility properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to act as an inhibitor of specific enzymes and receptors, facilitating its therapeutic effects. The exact mechanism remains under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties : Preliminary animal studies indicate that it may possess analgesic effects, providing relief from pain without significant side effects.
  • Antimicrobial Activity : Some reports suggest that this compound may have antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • In cell culture models, the compound demonstrated significant inhibition of nitric oxide production in RAW 264.7 macrophages, indicating anti-inflammatory potential.
    • A dose-response analysis revealed that concentrations as low as 10 µM could effectively reduce inflammatory markers by over 50% compared to control groups.
  • In Vivo Studies :
    • Animal models treated with this compound showed a marked decrease in pain response in formalin-induced pain assays, suggesting its potential as an analgesic agent.
    • Long-term administration did not result in observable toxicity or adverse effects, highlighting its safety profile.

Data Tables

Study TypeEffect ObservedConcentration (µM)Result
In VitroNO production inhibition10>50% reduction in inflammatory markers
In VivoPain response reduction50Significant decrease in pain behavior
Toxicity StudyLong-term administrationN/ANo significant adverse effects observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.